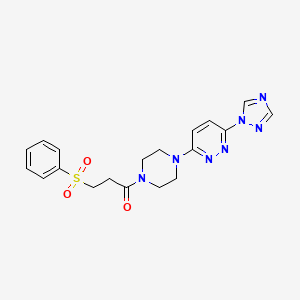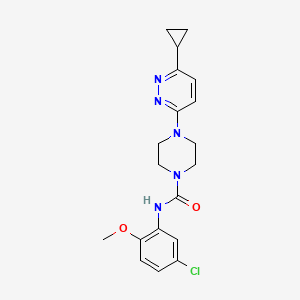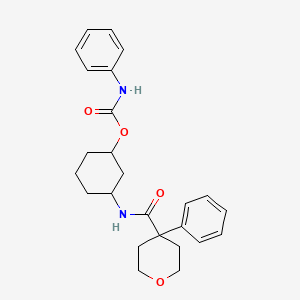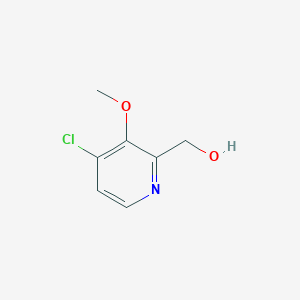
(4-Chloro-3-methoxypyridin-2-yl)methanol
Übersicht
Beschreibung
“(4-Chloro-3-methoxypyridin-2-yl)methanol” is a chemical compound with the molecular formula C7H8ClNO2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “(4-Chloro-3-methoxypyridin-2-yl)methanol” involves complex chemical reactions. Pyrrolidine, a nitrogen heterocycle, is often used in the synthesis of such compounds . The synthesis process can involve ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “(4-Chloro-3-methoxypyridin-2-yl)methanol” is characterized by a pyridine ring, which is a basic heterocyclic aromatic organic compound . The molecule has a molecular weight of 173.6 .Chemical Reactions Analysis
The chemical reactions involving “(4-Chloro-3-methoxypyridin-2-yl)methanol” are complex and can involve various reagents and conditions . For example, Grignard reagents can be added to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C to afford 2-substituted pyridines .Wissenschaftliche Forschungsanwendungen
- Schiff bases and their metal complexes have garnered attention due to their extensive applications. These complexes play a crucial role as antimicrobial agents . Further research could explore the specific mechanisms by which this compound exhibits antimicrobial activity.
- The compound’s structure suggests it may possess antioxidant properties. Investigating its ability to scavenge free radicals and protect against oxidative stress could be valuable .
- While limited antibacterial activity has been observed for certain compounds targeting AcpS-PPTase, it’s essential to consider both AcpS-PPTase and Sfp-PPTase enzymes for effective antibacterial agents .
- Evaluating the compound’s impact on Mycobacterium tuberculosis could provide insights into its anti-tubercular properties. In vitro assays, such as the MTT assay, can determine its inhibitory concentration (IC50) .
Antimicrobial Properties
Antioxidant Potential
Antibiotic Activity
Anti-Tubercular Potential
Eigenschaften
IUPAC Name |
(4-chloro-3-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-11-7-5(8)2-3-9-6(7)4-10/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRRJUHDGVMYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1CO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-methoxypyridin-2-yl)methanol | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




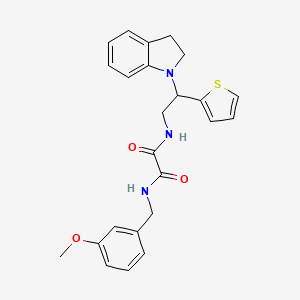
![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3008673.png)
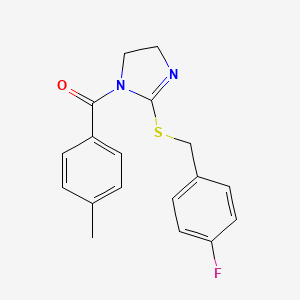
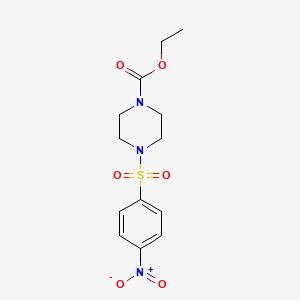
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)
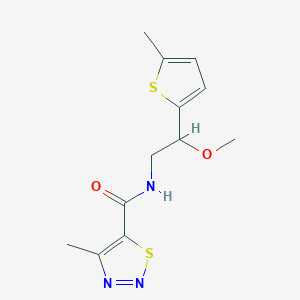

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide](/img/structure/B3008683.png)
![2,6-Diazaspiro[3.4]octan-7-one 2,2,2-trifluoroacetate](/img/structure/B3008685.png)
